2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-9-25-17(18-10)19-16(21)8-12-7-14(24-20-12)11-4-5-13(22-2)15(6-11)23-3/h4-7,9H,8H2,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDWWKUWAESBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Isoxazole and Thiazole Rings: The final step involves coupling the isoxazole and thiazole rings through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoxazole and thiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, isoxazole and thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular features, and biological activities:
Structural and Functional Differences
Core Heterocycles :
- The target compound contains a 1,2-oxazole ring, whereas analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (MW 287.16 g/mol) feature a thiazole core. The oxazole ring may enhance metabolic stability compared to thiazole derivatives .
- Compounds with triazole-thioacetamide linkages (e.g., AB4 ) exhibit sulfonamide or sulfanyl groups, which can influence solubility and binding affinity .
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 3,4-dichlorophenyl group in , where electron-withdrawing chlorine atoms may increase electrophilicity and reactivity.
Triazole-thioacetamides (e.g., ) demonstrate anti-inflammatory activity, though the target compound’s dimethoxyphenyl group might modulate COX-2 selectivity.
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound’s molecular weight (~400–450 g/mol estimated) aligns with Lipinski’s Rule of Five, suggesting oral bioavailability.
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.38 g/mol. The structure features an oxazole ring and a thiazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. The oxazole and thiazole rings are often involved in binding interactions that modulate enzymatic activity or receptor signaling pathways.
Biological Activities
The compound has been studied for several biological activities:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .
- Antimicrobial Properties : The compound demonstrates antimicrobial activity against both gram-positive and gram-negative bacteria. It inhibits bacterial growth by disrupting cell wall synthesis and function.
- Anti-inflammatory Effects : In vitro studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Activity : A study evaluated the effects of the compound on the MCF-7 breast cancer cell line. Results showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating promising antimicrobial properties.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
